molecular formula C19H19N5O4 B2665551 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide CAS No. 2034297-23-7

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

Cat. No. B2665551
CAS RN: 2034297-23-7
M. Wt: 381.392
InChI Key: XXPRKLKLUCCHMC-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O4 and its molecular weight is 381.392. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Analysis

Research in the field of heterocyclic chemistry often focuses on the synthesis and structural characterization of novel compounds. Studies detailing the synthesis of pyridazine derivatives and other related heterocyclic compounds provide insights into the methodologies that could potentially apply to the compound . For example, the synthesis of new classes of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives offers a general route to such compounds, highlighting the versatility of these chemical structures in generating a wide array of derivatives with potential biological activities (Ibrahim & Behbehani, 2014).

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer activities of compounds structurally related to the one , underscoring the potential of heterocyclic compounds in therapeutic applications. The investigation into the synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives and the antimicrobial activity of new pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material illustrates the broad interest in exploiting these compounds for pharmaceutical uses (Zemanov et al., 2017); (Hossan et al., 2012).

Structural and Theoretical Studies

The detailed structural and theoretical analysis of heterocyclic compounds, including DFT calculations, NBO, AIM, and Hirshfeld surface studies, are crucial for understanding the properties and potential applications of these molecules. Research into the synthesis, crystal structure, spectroscopic studies, and theoretical analyses of new pyridazinone derivatives contribute to the broader knowledge base that supports the development of novel compounds with specific characteristics and activities (Kalai et al., 2021).

Corrosion Inhibition

Interestingly, some heterocyclic compounds are also investigated for their potential applications outside of biomedicine, such as in the field of corrosion inhibition. The study on the effect of ethyl (6-methyl-3-oxopyridazin-2-yl) acetate on mild steel corrosion in an acidic environment highlights the versatility of pyridazine derivatives in industrial applications, demonstrating the broad utility of these chemical structures (Ghazoui et al., 2017).

properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c25-17(12-24-18(26)7-6-15(22-24)16-5-2-10-28-16)20-8-9-23-19(27)11-13-3-1-4-14(13)21-23/h2,5-7,10-11H,1,3-4,8-9,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPRKLKLUCCHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide

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